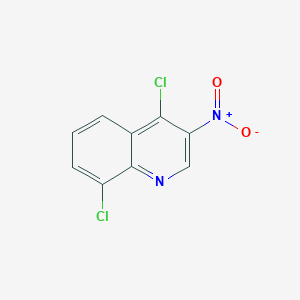

4,8-Dichloro-3-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,8-Dichloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H . This code provides a specific description of the molecule’s structure.It has a molecular weight of 243.05 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

4,8-Dichloro-3-nitroquinoline is part of the 8-hydroxyquinoline (8-HQ) derivatives, known for their broad biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives has been a focal point for researchers aiming to develop potent lead compounds with significant efficacy and low toxicity. These compounds serve as potential building blocks for various pharmacologically active scaffolds, potentially leading to the development of new drugs against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Repurposing of Chloroquine Derivatives

Research on chloroquine (CQ) and its derivatives, sharing a structural similarity with this compound due to the quinoline scaffold, has unveiled their potential beyond antimalarial effects. These studies have shown that CQ and its derivatives possess interesting biochemical properties that could be leveraged for managing various infectious and non-infectious diseases. The exploration of novel compounds based on the CQ scaffold underscores the potential for repurposing these molecules for broader therapeutic applications, including cancer therapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Role in Medicinal Chemistry

The 8-HQ moiety, a core component of this compound, has gained significant attention in medicinal chemistry due to its diverse biological activities. This interest has led to extensive synthetic modifications to develop more potent drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates for various therapeutic targets (Gupta, Luxami, & Paul, 2021).

Isoquinoline Alkaloids Research

Isoquinoline alkaloids, related to this compound, have shown a wide range of biological activities. Research on novel natural isoquinoline alkaloids and their N-oxides has revealed antimicrobial, antibacterial, antitumor, and other activities. This review emphasizes the importance of isoquinoline N-oxides alkaloids as a vital source of leads for drug discovery, highlighting the need for further exploration and optimization of these compounds for various therapeutic applications (Dembitsky, Gloriozova, & Poroikov, 2015).

Safety and Hazards

The safety information for 4,8-Dichloro-3-nitroquinoline includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4,8-dichloro-3-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECNHYTLTWCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)

![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)

![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2442560.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2442567.png)